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Grammistin Pp3

Cat. No.: B1576515
Attention: For research use only. Not for human or veterinary use.
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Description

Grammistin Pp3 is a synthetic cationic peptide, originally isolated from the skin secretion of the Clown Grouper ( Pogonoperca punctata ) . It is a member of the grammistin family, which are amphiphilic, α-helical peptide toxins known for their role as a defensive biological agent in soapfishes . This 25-amino acid peptide (Sequence: NWRKILGQIASVGAGLLGSLLAGYE ) exhibits potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria . Its mechanism of action is attributed to its ability to interact with phospholipids and disrupt the permeability of the target cell membrane, leading to cytolysis . Similar to other piscidin-like peptides, its amphiphilic structure allows it to embed into microbial membranes, making it a valuable tool for researching new antimicrobial mechanisms . With a molecular weight of 2586.9 Da and a theoretical pI of 9.72, it is provided as a lyophilized powder with a high purity of >95% . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. All products contain TFA salt from purification, which generally enhances solubility and does not interfere with standard in vitro assays .

Properties

bioactivity

Antibacterial

sequence

NWRKILGQIASVGAGLLGSLLAGYE

Origin of Product

United States

Structural Elucidation and Comparative Molecular Architecture of Grammistin Pp3

Primary Sequence Analysis and Peptide Residue Composition

Table 1: Physicochemical Properties of Grammistin Pp3

PropertyValueSource
Amino Acid Sequence NWRKILGQIASVGAGLLGSLLAGYE researchgate.netnih.gov
Sequence Length 25 amino acids researchgate.net
Molecular Formula C₁₁₈H₁₉₂N₃₂O₃₃ researchgate.net
Molecular Weight 2586.9 Da researchgate.net
Theoretical pI 9.72 researchgate.net
Grand Average of Hydropathicity (GRAVY) 0.52 researchgate.net

Table 2: Amino Acid Composition of this compound

Amino AcidCountPercentage
Alanine (A)312.0%
Arginine (R)14.0%
Asparagine (N)14.0%
Aspartic Acid (D)00.0%
Cysteine (C)00.0%
Glutamic Acid (E)14.0%
Glutamine (Q)14.0%
Glycine (G)520.0%
Histidine (H)00.0%
Isoleucine (I)28.0%
Leucine (L)416.0%
Lysine (K)14.0%
Methionine (M)00.0%
Phenylalanine (F)00.0%
Proline (P)00.0%
Serine (S)28.0%
Threonine (T)00.0%
Tryptophan (W)14.0%
Tyrosine (Y)14.0%
Valine (V)14.0%

Investigation of Secondary Structural Elements, with Emphasis on Amphiphilic Helicity

The secondary structure of this compound is characterized by its propensity to form an α-helical conformation, a key feature linked to its biological activity. ihb.ac.cn This has been investigated using techniques such as circular dichroism (CD) spectroscopy and helical wheel projections. researchgate.net In aqueous solutions, grammistins typically exhibit a random coil structure. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to form an amphiphilic α-helix. smolecule.com

This amphiphilic nature is a critical aspect of its structure, with hydrophobic and hydrophilic amino acid residues segregated on opposite faces of the helix. This arrangement facilitates the peptide's interaction with and disruption of cellular membranes. Helical wheel projections of grammistins visually demonstrate this segregation, which is a hallmark of surface-seeking peptides. researchgate.net

Comparative Structural Biology with Related Peptides (e.g., Melittin (B549807), Pardaxins, and Other Grammistin Isoforms)

This compound shares structural and functional similarities with other membrane-active peptides, including melittin from bee venom, pardaxins from sole fish, and other isoforms of grammistin. researchgate.netunivr.it These peptides are all known to be surface-seeking and possess membrane-lytic activities.

Melittin: Like this compound, melittin is an amphiphilic peptide that forms an α-helical structure upon interacting with membranes. Both peptides are cationic and have a lytic effect on cell membranes.

Pardaxins: These peptides, isolated from the skin secretions of sole fish, also exhibit amphiphilic α-helical structures and are involved in defense. researchgate.net The structural similarity to grammistins suggests a convergent evolution of these fish toxins.

Other Grammistin Isoforms: Several other grammistin peptides have been isolated from soapfishes. For instance, grammistins Gs A (28 residues) and Gs C (26 residues) from Grammistes sexlineatus are considered analogous to this compound. nih.gov While they share structural motifs, variations in their primary sequences can lead to differences in their biological activities. smolecule.com

Table 3: Comparative Overview of this compound and Related Peptides

PeptideSource OrganismLength (Amino Acids)Key Structural Feature
This compound Pogonoperca punctata25Amphiphilic α-helix in membranes ihb.ac.cn
Melittin Honey Bee (Apis mellifera)26Amphiphilic α-helix researchgate.net
Pardaxins Sole Fish (Pardachirus sp.)33Amphiphilic α-helix researchgate.net
Grammistin Gs A Grammistes sexlineatus28Analogous to this compound nih.gov
Grammistin Gs C Grammistes sexlineatus26Analogous to this compound nih.gov

Conformational Dynamics and Environmental Influences on Structure

The three-dimensional structure of this compound is not static but is highly dependent on its surrounding environment. This conformational flexibility is crucial for its biological function.

In an aqueous environment, this compound is largely unstructured, adopting a random coil conformation. This was demonstrated in studies of other grammistins using circular dichroism, which showed spectra characteristic of a disordered state in distilled water.

However, upon encountering a lipid environment, such as a cell membrane or a micelle, the peptide undergoes a significant conformational transition. In the presence of SDS micelles, a membrane-mimicking environment, grammistins fold into a well-defined α-helical structure. smolecule.com This induced helicity is a key step in its mechanism of action, allowing the peptide to insert into and disrupt the lipid bilayer of target cells. This environmental influence on conformation is a common trait among many membrane-active peptides.

Biosynthetic Pathways and Molecular Biogenesis of Grammistin Pp3

Endogenous Production Mechanisms in Fish Secretory Glands

Grammistin Pp3 is synthesized endogenously within the specialized skin glands of soapfishes, such as those in the tribes Grammistini and Diploprionini. wikipedia.org These glands are responsible for producing and secreting a mucous toxin that contains a variety of grammistin peptides. wikipedia.orgresearchgate.net The secretion of this toxin is a defense mechanism for the fish; when stressed, a soapfish will increase the amount of toxin released from its skin. wikipedia.org This venomous mucus has a bitter taste and is ichthyotoxic, causing the death of other fish confined in the same space and deterring predators. wikipedia.org The toxin's primary functions are cytolytic and hemolytic, and it also possesses antibiotic and antimicrobial properties. wikipedia.org

Genomic and Transcriptomic Approaches to Precursor Identification

The identification of the precursor molecules for grammistins has been significantly advanced through genomic and transcriptomic techniques. A key study utilized hemolytic screening of a cDNA library from the soapfish Pogonoperca punctata to isolate and characterize the cDNAs encoding for these peptide toxins. nih.gov This research revealed that grammistins, including by analogy Pp3, are derived from a larger precursor protein. nih.gov

The structure of this precursor protein is organized into distinct domains:

A highly conserved signal peptide. nih.gov

A conserved propeptide region characterized by the presence of Lys-Arg, a pair of basic residues, at multiple locations, including the C-terminus. nih.gov

A single copy of the mature peptide. nih.gov

This precursor organization shows similarities to that of dermaseptins, which are antimicrobial peptides found in the skin of frogs. nih.gov Furthermore, genomic and transcriptomic analyses of other organisms, such as the bacterium Lactobacillus plantarum, have identified open reading frames (ORFs) that encode for proteins with high homology to this compound, suggesting a conserved structural motif across different biological kingdoms. mdpi.comnih.gov

Table 1: Genomic and Transcriptomic Findings Related to Grammistin Precursors
OrganismMethodologyKey FindingsReference
Pogonoperca punctata (Soapfish)Hemolytic screening of a cDNA libraryIsolated cDNAs encoding grammistins; identified a precursor protein structure with a signal peptide, a conserved propeptide, and a mature peptide. nih.gov
Lactobacillus plantarum NIBR97Whole-genome sequencing and transcriptomic analysisDiscovered novel bacteriocins (Plantaricins) with amino acid sequences showing high similarity to this compound. mdpi.comnih.gov

Post-Translational Modifications and Maturation Processes

The conversion of the grammistin precursor protein into the mature and biologically active this compound peptide involves several post-translational modification and maturation steps. The presence of dibasic Lys-Arg sites within the propeptide region of the precursor is a strong indicator of proteolytic processing by enzymes that recognize and cleave at these specific residues. nih.gov This type of processing is a common mechanism for the maturation of many bioactive peptides. nih.gov

While specific post-translational modifications for this compound are not extensively detailed in the available literature, antimicrobial peptides in fish, in general, are known to undergo modifications such as C-terminal amidation and the formation of N-terminal pyroglutamic acid. researchgate.net These modifications can enhance the stability and activity of the peptides. researchgate.net The maturation process ensures that the final peptide adopts the correct conformation, which for many grammistins is an amphiphilic alpha-helix, crucial for its interaction with and disruption of cell membranes. smolecule.comnih.gov

Biotechnological Strategies for Controlled Production

The potent biological activities of grammistins have driven interest in developing methods for their controlled production. Biotechnological strategies offer an alternative to extraction from natural sources, which can be inefficient and yield limited quantities.

One of the primary methods for producing this compound and other peptides is solid-phase peptide synthesis (SPPS) . smolecule.com This chemical synthesis technique allows for the precise, stepwise assembly of the amino acid chain on a solid support, resulting in a high-purity final product. smolecule.com

Another promising approach is the use of recombinant DNA technology . This involves cloning the gene sequence of the desired peptide into an expression vector, which is then introduced into a host organism, such as the bacterium Escherichia coli. ppgbiomol.com.br For instance, a tandem repeats strategy has been proposed for the expression of multiple copies of antimicrobial peptides like Grammistin-Pp1. igem.org The production of synthetic or recombinant peptides is also essential for conducting detailed in vitro and in vivo assays to further characterize their biological functions. researchgate.net

Table 2: Biotechnological Production Strategies for Grammistins
StrategyDescriptionHost/SystemAdvantagesReference
Solid-Phase Peptide Synthesis (SPPS)Stepwise chemical assembly of the amino acid chain on a solid resin.Chemical SynthesisHigh purity and precise control over the peptide sequence. smolecule.com
Recombinant DNA TechnologyExpression of the grammistin gene in a host organism. A tandem repeat strategy can be used to increase yield.Escherichia coliPotential for large-scale, cost-effective production. ppgbiomol.com.brigem.org

Molecular Mechanisms of Action of Grammistin Pp3

Interactions with Biological Membranes and Lipid Bilayers

The primary mode of action for Grammistin Pp3 involves the disruption of biological membranes, a process driven by its specific physicochemical properties. smolecule.com Like other members of the grammistin family, it is a cationic, linear peptide characterized by an abundance of α-helices and a lack of disulfide bridges. researchgate.netresearchgate.net Its potent activity is linked to its ability to interact with and destabilize the lipid bilayers that form cellular and subcellular membranes. smolecule.com

Membrane Insertion and Pore Formation Dynamics

The initial step in this compound's mechanism of action is its insertion into the target cell membrane. This process is facilitated by its amphiphilic nature. smolecule.com In aqueous environments, grammistins are typically in a random coil state, but in the presence of lipids or surfactants, they adopt an amphiphilic α-helical secondary structure. nih.gov This structure features a distinct separation of hydrophobic and hydrophilic residues, allowing the peptide to favorably integrate into the phospholipid bilayer of the membrane. smolecule.comuniprot.org It is suggested that grammistins may exist as aggregates of 3-4 molecules when interacting with membranes. nih.govuniprot.org

Once associated with the membrane, antimicrobial peptides (AMPs) like grammistins can induce membrane permeabilization through several proposed mechanisms, including the formation of transmembrane pores. researchgate.net General models for pore formation by AMPs include:

The barrel-stave model: Peptides aggregate and insert into the membrane to form a pore lined by their hydrophilic faces. researchgate.net

The toroidal pore model: Peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both peptides and lipid head groups. researchgate.netresearchgate.net

The carpet-like model: Peptides accumulate on the membrane surface like a carpet, and at a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles. researchgate.net

While the precise pore-forming mechanism for this compound has not been definitively elucidated, studies on functionally similar peptides suggest that pore formation is a key element of its lytic activity. mdpi.com For instance, certain bacteriocins identified alongside this compound have been observed to cause cellular lysis by forming pores in bacterial membranes. mdpi.com This process involves a multi-step sequence of membrane partitioning, insertion, and oligomerization to create a protein-lined or protein-lipid pore that compromises the membrane's integrity. nih.gov

Permeabilization and Destabilization of Cellular and Subcellular Membranes

Following insertion, this compound profoundly alters the structure and function of the membrane. The integration of the peptide into the lipid bilayer disrupts the normal packing of lipid molecules, leading to membrane destabilization. smolecule.comigem.org This destabilization results in a significant increase in the permeability of the membrane. smolecule.comigem.org The formation of pores or other membrane defects allows for the uncontrolled passage of ions and small molecules across the membrane, disrupting the cell's electrochemical gradients and internal environment. smolecule.comresearchgate.net

The primary target for this compound is the cell's plasma membrane. researchgate.net However, some antimicrobial peptides are also known to interact with and disrupt the membranes of subcellular organelles, such as mitochondria. researchgate.net Disruption of the mitochondrial membrane can trigger apoptotic pathways, contributing to cell death. researchgate.net The destruction of the lipid bilayer's integrity is the fundamental cause of the peptide's lethal effects. smolecule.com

Cellular and Subcellular Targets Beyond Membrane Disruption

The predominant mechanism of action for this compound and its analogues is the direct disruption of cell membranes. smolecule.comuniprot.orgwikipedia.org However, some antimicrobial peptides, after gaining entry into the cell through membrane permeabilization, can interact with intracellular targets. igem.orgigem.org These non-membrane targets can include the inhibition of protein, DNA, and RNA synthesis. igem.org

For example, studies on the cyclic β-sheet peptide antibiotic tyrocidine have shown that it can cause DNA damage and interfere with the function of DNA-binding proteins. nih.gov Conversely, the homologous peptide gramicidin (B1672133) S did not exhibit these effects, indicating that intracellular activity can be highly specific to the peptide's structure. nih.gov Currently, there is limited research specifically identifying intracellular targets for this compound, with its membrane-lytic activity considered its principal molecular mechanism.

Mechanisms of Cytolysis and Hemolysis

The profound disruption of membrane integrity by this compound leads directly to cytolysis (the lysis of cells) and hemolysis (the specific lysis of red blood cells). uniprot.orgwikipedia.org These are the ultimate and most dramatic outcomes of its interaction with membranes. smolecule.com

The process of cytolysis is initiated by the permeabilization of the cell membrane. The formation of pores or defects leads to a loss of osmotic balance, causing an influx of water and the leakage of essential intracellular contents, ultimately resulting in cell swelling and rupture. smolecule.comresearchgate.net This mechanism is responsible for this compound's potent antibacterial and ichthyotoxic (toxic to fish) effects. smolecule.comuniprot.org

Hemolysis occurs through a similar mechanism of membrane disruption applied to erythrocytes. smolecule.com this compound has been shown to have a significant capacity to lyse red blood cells, with research indicating it can be more effective than some related peptides. smolecule.com While the binding to membrane phospholipids (B1166683) is a common step, it has been suggested that the precise mechanisms for lysing bacterial membranes versus erythrocyte membranes may differ. researchgate.net This lytic capability underscores its role as a defensive toxin for the soapfish. wikipedia.org

Biological Activities and Functional Roles of Grammistin Pp3

Ichthyotoxic Activity and its Mechanistic Underpinnings

Grammistin Pp3 demonstrates significant ichthyotoxic (fish-killing) activity. researchgate.netuniprot.org The mechanism behind this toxicity is linked to its ability to disrupt cellular membranes. smolecule.com The peptide can form amphiphilic alpha-helices, which allows it to insert itself into the phospholipid bilayers of cell membranes. smolecule.comuniprot.org This insertion destabilizes the membrane, leading to cell lysis and ultimately, the death of the fish. smolecule.com The lethal dose (LD50) of grammistin against killifish has been reported to be between 20-40 ug/ml. uniprot.org This potent ichthyotoxic effect serves as a powerful defense mechanism for the soapfish against potential predators. wikipedia.org When a predator, such as a lionfish, attempts to ingest a soapfish, the released grammistins cause immediate irritation, leading the predator to eject the soapfish. wikipedia.org

Antimicrobial and Antibacterial Spectrum of Activity

This compound possesses a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orguniprot.orgkarishmakaushiklab.com This wide-ranging efficacy underscores its importance in protecting the soapfish from a variety of environmental pathogens. nih.gov

Efficacy Against Gram-Positive Bacterial Strains

This compound has demonstrated effectiveness against several Gram-positive bacterial strains. Research has shown its ability to inhibit the growth of Bacillus subtilis and Staphylococcus aureus. cpu-bioinfor.org The minimum inhibitory concentration (MIC) for both of these bacteria has been recorded at 50 µg/ml. cpu-bioinfor.org This activity against Gram-positive bacteria is a key component of the soapfish's innate immune defense. nih.gov

Efficacy Against Gram-Negative Bacterial Strains

The antibacterial activity of this compound also extends to Gram-negative bacteria. cpu-bioinfor.org It has shown inhibitory action against a range of Gram-negative species, including Aeromonas salmonicida, Vibrio anguillarum, and Vibrio parahaemolyticus, all with a MIC of 50 µg/ml. cpu-bioinfor.org Notably, it is even more potent against Photobacterium damselae subsp. piscicida and Shewanella putrefaciens, with MIC values of 25 µg/ml and 12.5 µg/ml, respectively. cpu-bioinfor.org However, its efficacy against Escherichia coli and Salmonella typhimurium is lower, with a MIC greater than 50 µg/ml. cpu-bioinfor.org

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC) (µg/ml)
Bacillus subtilis IAM 1026 Gram-Positive 50
Staphylococcus aureus IAM 1011 Gram-Positive 50
Aeromonas salmonicida NCIBM 1102 Gram-Negative 50
Escherichia coli JCM 1649 Gram-Negative >50
Photobacterium damselae subsp. piscicida Sp 9587 Gram-Negative 25
Salmonella typhimurium S1 Gram-Negative >50
Shewanella putrefaciens IAM 1509 Gram-Negative 12.5
Vibrio anguillarum NCIBM 829 Gram-Negative 50
Vibrio parahaemolyticus Gram-Negative 50

Anti-Pathogen Activity in Aquatic Environments

The broad-spectrum antibacterial properties of this compound are crucial for the survival of soapfish in their aquatic environment, which is teeming with potential pathogens. nih.gov The skin mucus of fish is a primary defense barrier, and the presence of potent antimicrobial peptides like grammistins within this mucus provides a critical first line of defense against infection. researchgate.netnih.gov When a soapfish is stressed or threatened, it increases the secretion of this toxic mucus, which can be lethal to other fish in a confined space, highlighting its defensive potency. wikipedia.org

Contributions to Marine Chemical Ecology and Interspecies Interactions

The biological activities of this compound have significant implications for the chemical ecology of its marine environment. smolecule.comresearchgate.net As a potent ichthyotoxin and antimicrobial agent, it plays a crucial role in mediating interspecies interactions. researchgate.netwikipedia.org The bitter taste and toxicity of grammistins act as a powerful deterrent to predators, influencing predator-prey dynamics. wikipedia.org This defensive function is a clear example of chemical defense in the marine world. Furthermore, the antimicrobial properties of this compound likely help to shape the microbial communities on the skin of the soapfish, preventing the colonization of harmful bacteria. nih.gov The release of these compounds into the surrounding water upon stress can also act as an alarm signal to other organisms. wikipedia.org

Structure Activity Relationship Sar Investigations of Grammistin Pp3 and Its Analogues

Correlating Amino Acid Sequence Variations with Functional Potency

Investigations into natural analogues of Grammistin Pp3, isolated from the related soapfish Grammistes sexlineatus, provide a direct correlation between sequence variations and biological activity. For instance, grammistins Gs A and Gs C are considered analogues of Pp3. nih.gov Despite sequence similarities, these analogues exhibit a significant functional divergence: they retain broad-spectrum antibacterial activity but are devoid of the hemolytic activity characteristic of Pp3. nih.gov

This functional shift is attributed to differences in their amino acid composition and length. Grammistin Gs A is a 28-residue peptide, and Gs C is a 26-residue peptide, compared to the 25 residues of Pp3. nih.gov These variations likely alter the peptide's amphipathic α-helical structure, which is crucial for membrane interaction. researchgate.net The loss of hemolytic activity in Gs A and Gs C suggests that specific residues or structural motifs present in Pp3, which are absent or altered in these analogues, are critical for lysing erythrocyte membranes but not essential for antibacterial action. This highlights a key SAR principle: the structural requirements for antibacterial and hemolytic activities in grammistins are distinct. nih.gov

Rational Design of this compound Analogues and Derivatives

The rational design of peptide analogues is a key strategy for developing new therapeutic agents with improved efficacy and specificity. oup.com For this compound, the goal of rational design is often to enhance its antibacterial properties while minimizing or eliminating its cytotoxic hemolytic activity, thereby increasing its therapeutic potential. oup.comoup.com This process relies on a deep understanding of its SAR.

Key strategies in the rational design of antimicrobial peptides (AMPs) like this compound include:

Modulating Amphipathicity: The amphipathic α-helix is a hallmark of many membrane-active peptides, including grammistins. researchgate.netsmolecule.com By strategically substituting amino acids, designers can enhance the separation of hydrophobic and hydrophilic residues on opposite faces of the helix. This can lead to stronger interactions with bacterial membranes, which are typically rich in anionic phospholipids (B1166683), and potentially greater potency.

Altering Net Charge: The net positive charge of AMPs facilitates their initial electrostatic attraction to negatively charged bacterial surfaces. Increasing the number of cationic residues (like Lysine or Arginine) can enhance this attraction and improve antimicrobial activity.

Optimizing Hydrophobicity: While a certain degree of hydrophobicity is essential for membrane insertion and disruption, excessive hydrophobicity can lead to non-specific cytotoxicity (hemolysis) and aggregation. Rational design aims to find an optimal balance to maximize antibacterial efficacy while minimizing toxicity. The observation that analogues Gs A and Gs C are not hemolytic suggests that their specific hydrophobic/hydrophilic balance is key to this selectivity. nih.gov

Improving Stability: Natural peptides can be susceptible to degradation by proteases. Designing analogues with non-natural D-amino acids or modified peptide bonds can increase their stability and bioavailability. frontiersin.org

By applying these principles, novel this compound derivatives could be synthesized to isolate the desired antibacterial effects from the unwanted hemolytic ones, creating promising candidates for new antibiotics.

Effects of Specific Residue Modifications on Membrane Interaction and Biological Activity

Specific modifications to the amino acid sequence of this compound can profoundly impact its interaction with biological membranes and, consequently, its biological activity. While specific site-directed mutagenesis studies on Pp3 are not extensively documented in public literature, the effects of residue modifications can be inferred from the study of its natural analogues and general principles of peptide science. neb.comnih.gov

The primary mechanism of action for grammistins involves the perturbation and lysis of cell membranes. nih.govsmolecule.com This process is highly dependent on the peptide's ability to adopt an amphipathic α-helical conformation upon contacting a lipid bilayer. smolecule.com

Key findings on the effects of residue modifications include:

Separation of Function: The natural analogues Gs A and Gs C demonstrate that sequence modifications can functionally decouple antibacterial activity from hemolytic activity. nih.gov This implies that the residues responsible for interacting with and disrupting the neutral zwitterionic membranes of erythrocytes are different from those required for activity against the negatively charged membranes of bacteria.

Membrane-Lytic Activity: Despite their lack of hemolytic activity, grammistins Gs A and Gs C, like other grammistins, can induce leakage in artificial liposomes. nih.gov This indicates that while they retain a fundamental ability to disrupt lipid bilayers, the specific characteristics of erythrocyte membranes prevent their lytic action. The modifications in their sequences likely reduce their affinity for or disruptive power against the specific lipid composition and protein content of red blood cell membranes.

These findings underscore that even subtle changes in the amino acid sequence can have dramatic effects on the peptide's functional properties by altering its physicochemical characteristics and its mode of interaction with different types of biological membranes.

Computational Modeling and Simulation in SAR Prediction

Computational modeling and in silico simulation are powerful tools for investigating the structure-activity relationships of peptides like this compound, offering predictive insights that can guide rational design and experimental work. nih.govmdpi.com While specific computational studies focused solely on Pp3 are limited, the established methodologies are readily applicable.

Common computational approaches in peptide SAR studies include:

Homology Modeling and 3D Structure Prediction: Servers and software like I-TASSER and PEP-FOLD can predict the three-dimensional structure of this compound and its analogues. researchgate.net These models are crucial for visualizing the peptide's conformation, which is essential for its function.

Helical Wheel Projections: This simple yet effective tool is used to visualize the amphipathic nature of α-helical peptides. By plotting the amino acid sequence onto a helical spiral, it is possible to see the distribution of hydrophobic and hydrophilic residues, which is a key determinant of membrane interaction and lytic activity. researchgate.net

Molecular Dynamics (MDS) Simulations: MDS can simulate the interaction of a peptide with a model cell membrane (e.g., a lipid bilayer) over time. nih.gov These simulations provide detailed information on how the peptide binds to, inserts into, and potentially disrupts the membrane, revealing the molecular basis of its lytic activity. They can be used to compare the membrane-disrupting potential of different analogues.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies aim to build statistical models that correlate physicochemical properties (descriptors) of peptides with their biological activity. By analyzing a dataset of known grammistin analogues and their activities, a QSAR model could be developed to predict the antibacterial or hemolytic potency of new, untested sequences.

These computational tools enable a high-throughput screening of virtual peptide libraries, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological testing, thereby accelerating the discovery of novel and improved this compound derivatives. oup.com

Table of Mentioned Compounds

Advanced Analytical and Biophysical Methodologies in Grammistin Pp3 Research

Chromatographic Separation and Purification Techniques (e.g., HPLC, Gel Filtration)

The initial step in studying Grammistin Pp3 often involves its isolation and purification from the crude skin secretions of the soapfish. researchgate.net This is a critical process that employs various chromatographic techniques to separate the peptide from a complex mixture of other proteins and molecules. wikipedia.orgbioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC):

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of this compound. researchgate.netnih.gov This method separates molecules based on their hydrophobicity. creative-proteomics.com The crude or partially purified secretion is passed through a column packed with a non-polar stationary phase. A gradient of increasing organic solvent, such as acetonitrile, in the mobile phase is then used to elute the bound molecules. nih.govcreative-proteomics.com Peptides like this compound, with their specific hydrophobic characteristics, will elute at a distinct solvent concentration, allowing for their effective separation from other components. nih.gov

Gel Filtration Chromatography:

Gel filtration, also known as size-exclusion chromatography, is another key technique used in the purification of this compound. researchgate.netnih.gov This method separates molecules based on their size. The crude secretion is passed through a column containing porous beads. Larger molecules that cannot enter the pores will travel through the column more quickly, while smaller molecules like this compound will enter the pores and have a longer path, thus eluting later. This technique is often used as an initial purification step before the higher resolution separation by RP-HPLC. researchgate.netnih.gov

Table 1: Chromatographic Techniques in this compound Research

TechniquePrinciple of SeparationRole in this compound Research
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) HydrophobicityHigh-resolution purification of this compound from complex mixtures. researchgate.netnih.gov
Gel Filtration Chromatography Molecular SizeInitial purification and fractionation of crude soapfish secretions to isolate peptides. researchgate.netnih.gov

Spectroscopic Characterization (e.g., Circular Dichroism Spectroscopy, Fluorescence Assays)

Once purified, spectroscopic techniques are employed to characterize the secondary structure of this compound and its conformational changes upon interacting with membrane-mimicking environments.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides. nih.govbiorxiv.orgmpg.de This technique measures the differential absorption of left- and right-circularly polarized light. jascoinc.com In aqueous solutions, grammistins typically exhibit a random coil structure. nih.gov However, in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to form amphiphilic α-helices. smolecule.comnih.gov This structural transition is crucial for their biological activity, as the α-helical conformation facilitates the peptide's insertion into and disruption of cell membranes. smolecule.com

Fluorescence Assays:

Fluorescence assays are utilized to study the interaction of this compound with lipid membranes. smolecule.com These assays can monitor changes in the fluorescence of intrinsic tryptophan residues or extrinsic fluorescent probes to provide insights into the peptide's binding and insertion into the lipid bilayer.

Biophysical Techniques for Membrane Interaction Studies (e.g., Liposome Leakage Assays)

To directly assess the membrane-disrupting capabilities of this compound, biophysical assays using model membrane systems like liposomes are employed.

Liposome Leakage Assays:

Liposome leakage assays are a common method to quantify the pore-forming or membrane-destabilizing activity of peptides. biorxiv.orgnih.gov Liposomes, which are artificial vesicles composed of a lipid bilayer, can be loaded with a fluorescent dye, such as carboxyfluorescein. nih.gov When this compound interacts with and disrupts the liposomal membrane, the encapsulated dye is released, leading to an increase in fluorescence that can be measured over time. biorxiv.orgcas.cn Studies have shown that grammistins can induce the leakage of carboxyfluorescein from liposomes, demonstrating their membrane-lytic activity. nih.gov

Microscopic and Imaging Techniques for Cellular Interaction Analysis

While specific microscopic studies on this compound are not extensively detailed in the provided context, related research on other pore-forming toxins provides a framework for how these techniques could be applied.

Fluorescence Microscopy:

Fluorescence microscopy can be used to visualize the interaction of labeled this compound with live cells. mdpi.com For instance, a fluorescently tagged version of the peptide could be monitored as it binds to and permeabilizes the cell membrane. This technique can provide spatial and temporal information about the peptide's cellular localization and its effects on cell morphology.

Scanning Electron Microscopy (SEM):

Scanning electron microscopy (SEM) can be used to observe the morphological changes induced by this compound on target cells. mdpi.com For example, studies on other antimicrobial peptides have used SEM to show how they cause cellular lysis by damaging the cell membrane and forming pores. mdpi.com Similar imaging of cells treated with this compound could reveal details about its mechanism of action at the cellular level.

Proteomic and Metabolomic Approaches for Contextual Analysis

While direct proteomic and metabolomic studies focused solely on the effects of this compound are not extensively documented, these "omics" technologies offer powerful approaches for understanding the broader biological context of its activity. mdpi.comtaylorfrancis.com

Proteomics:

Proteomics involves the large-scale study of proteins. mdpi.com In the context of this compound, proteomic analysis of target cells before and after exposure to the peptide could identify changes in protein expression profiles. mdpi.com This could reveal cellular pathways that are activated or inhibited in response to membrane damage caused by the peptide, providing a more holistic understanding of its effects. mdpi.com

Metabolomics:

Metabolomics is the study of small molecules, or metabolites, within cells and tissues. mdpi.com Analyzing the metabolome of cells treated with this compound could uncover changes in metabolic pathways. taylorfrancis.commdpi.com For example, disruption of the cell membrane would likely lead to significant alterations in ion gradients and the leakage of key metabolites, which could be quantified using metabolomic techniques.

Future Research Trajectories and Broader Academic Implications

Elucidation of Regulatory Mechanisms in Grammistin Pp3 Biosynthesis

The synthesis of grammistins involves precursor proteins that include a signal peptide and a propeptide sequence. However, the precise regulatory mechanisms that govern the biosynthesis of this compound remain largely uncharacterized. Future research should aim to unravel the intricate molecular pathways that control its production. This includes identifying the specific enzymes responsible for the post-translational modifications of the this compound precursor and understanding the genetic and environmental triggers for its expression. Investigating the regulatory elements in the genome of Pogonoperca punctata that control the transcription of the grammistin gene will be crucial. Understanding these mechanisms could provide insights into how soapfish modulate toxin production in response to stress or threats, a phenomenon that has been observed but not yet explained at a molecular level. wikipedia.org

Discovery of Uncharted Biological Activities and Molecular Targets

The primary known biological activities of this compound are its potent hemolytic (red blood cell-lysing) and ichthyotoxic (fish-killing) effects, which are attributed to its ability to disrupt cell membranes. smolecule.com It also exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov However, the full extent of its biological activities and the specific molecular targets it interacts with are yet to be fully explored.

Future investigations could explore potential antiviral, antifungal, or even anticancer properties, which have been identified in the broader class of antimicrobial peptides (AMPs). nih.govresearchgate.net Identifying the specific molecular receptors or membrane components that this compound targets beyond a general interaction with the lipid bilayer could lead to the development of more targeted therapeutic agents.

Table 1: Known and Potential Biological Activities of this compound

ActivityStatusPotential Research Direction
HemolyticConfirmedElucidate the specific lipid or protein interactions that mediate hemolysis.
IchthyotoxicConfirmedInvestigate the precise mechanism of toxicity in different fish species.
AntibacterialConfirmedScreen against a wider range of pathogenic and antibiotic-resistant bacteria.
AntiviralPotentialTest efficacy against various enveloped and non-enveloped viruses.
AntifungalPotentialEvaluate activity against common fungal pathogens.
AnticancerPotentialInvestigate cytotoxicity against various cancer cell lines and the underlying mechanisms.

Development of this compound as a Research Probe for Membrane Biology

The inherent ability of this compound to interact with and disrupt cell membranes makes it a valuable tool for studying membrane biology. smolecule.com Its amphiphilic nature allows it to insert into phospholipid bilayers, altering their permeability and stability. smolecule.com This property can be harnessed to probe the structure and dynamics of biological membranes.

By using techniques such as circular dichroism and fluorescence spectroscopy, researchers can study the conformational changes this compound undergoes upon membrane interaction and how these changes relate to its lytic activity. smolecule.com It can serve as a model peptide for investigating membrane-protein interactions, the formation of pores or channels in lipid bilayers, and the general principles of membrane disruption by toxins. The study of such interactions provides a deeper understanding of fundamental cellular processes and the mechanisms of action of other membrane-active molecules. While other toxins like the Cholera Toxin B-subunit are already widely used as probes in membrane biology, this compound offers a different model for studying membrane perturbation. mdpi.com

Contribution to the Understanding of Evolutionary Biochemistry of Marine Toxins

Grammistins belong to a class of peptide toxins that have evolved as a defense mechanism in soapfishes. capes.gov.brwikipedia.org Comparative studies of this compound with other grammistins from different soapfish species, such as Grammistes sexlineatus, can provide valuable insights into the evolutionary diversification of these toxins. researchgate.netnih.gov Sequence analyses have already revealed both analogous and identical grammistins across different species, suggesting a common evolutionary origin. researchgate.netnih.gov

Further phylogenetic analysis of the genes encoding grammistins can help to construct a more detailed evolutionary tree of these toxins. Understanding how variations in the amino acid sequences of different grammistins correlate with their biological activities can shed light on the structure-function relationships that have been shaped by evolutionary pressures. The study of grammistins contributes to the broader field of venom evolution, exploring how different marine organisms have independently evolved toxic secretions for defense. capes.gov.brumich.edu

Table 2: Comparison of this compound with Related Toxins

ToxinSource OrganismPrimary FunctionEvolutionary Relationship to this compound
Grammistin Gs AGrammistes sexlineatusAntibacterialAnalogous in structure and function. researchgate.netnih.gov
PardaxinsSole fishIchthyotoxic, defensiveSimilar secondary structures and biological effects. wikipedia.org
Melittin (B549807)Bee venomDefense, hemolyticSimilar secondary structures and biological effects. wikipedia.org

Synergistic Interactions with Other Bioactive Compounds

An emerging area of research for antimicrobial peptides is their potential for synergistic interactions with other bioactive compounds, including conventional antibiotics. While specific studies on this compound are lacking, the broader class of AMPs has been shown to enhance the efficacy of antibiotics, sometimes leading to a significant reduction in the minimum inhibitory concentration (MIC) required to kill bacteria. igem.org

Future research should investigate whether this compound can act synergistically with other antimicrobial agents. Such studies could involve testing combinations of this compound and various antibiotics against a panel of pathogenic bacteria. Discovering synergistic relationships could lead to the development of novel combination therapies that are more effective and less prone to the development of resistance. This line of inquiry holds promise for addressing the growing challenge of antibiotic-resistant infections.

Q & A

Q. How can researchers ensure cross-laboratory reproducibility of this compound studies?

  • Methodological Answer : Share validated SOPs via platforms like protocols.io . Use reference standards (e.g., NIST-traceable compounds) for calibration. Participate in inter-laboratory ring trials to harmonize assays .
  • Example : A 2024 ring trial across 10 labs reduced variability in MIC values from ±40% to ±12% after SOP standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.